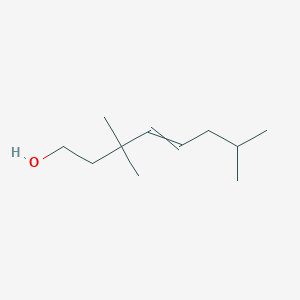

3,3,7-Trimethyloct-4-en-1-ol

Beschreibung

3,3,7-Trimethyloct-4-en-1-ol is a branched monoterpene alcohol characterized by a primary hydroxyl group at position 1, a double bond at position 4, and three methyl substituents at positions 3, 3, and 6. Its molecular formula is C₁₁H₂₂O, with a molecular weight of 170.29 g/mol. The compound’s unique structure confers distinct physical and chemical properties, including moderate hydrophobicity and steric hindrance due to the trisubstituted methyl groups.

Eigenschaften

CAS-Nummer |

188979-78-4 |

|---|---|

Molekularformel |

C11H22O |

Molekulargewicht |

170.29 g/mol |

IUPAC-Name |

3,3,7-trimethyloct-4-en-1-ol |

InChI |

InChI=1S/C11H22O/c1-10(2)6-5-7-11(3,4)8-9-12/h5,7,10,12H,6,8-9H2,1-4H3 |

InChI-Schlüssel |

VKIBDWQNLDKQIZ-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)CC=CC(C)(C)CCO |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,7-Trimethyloct-4-en-1-ol can be achieved through several methods. One common approach involves the reaction of appropriate alkenes with organometallic reagents, followed by hydrolysis. For instance, the reaction of 3,3,7-trimethyloct-4-en-1-yl magnesium bromide with water can yield the desired alcohol.

Industrial Production Methods

In industrial settings, the production of 3,3,7-Trimethyloct-4-en-1-ol often involves catalytic hydrogenation of related compounds under controlled conditions. This method ensures high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3,3,7-Trimethyloct-4-en-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The double bond can be reduced to yield saturated alcohols.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products

Oxidation: Produces ketones or aldehydes.

Reduction: Yields saturated alcohols.

Substitution: Forms various substituted derivatives depending on the reagent used.

Wissenschaftliche Forschungsanwendungen

3,3,7-Trimethyloct-4-en-1-ol has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties.

Industry: Utilized in the production of fragrances and flavoring agents due to its unique scent profile.

Wirkmechanismus

The mechanism by which 3,3,7-Trimethyloct-4-en-1-ol exerts its effects involves interactions with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes, influencing their activity. Additionally, the double bond can participate in various chemical reactions, altering the compound’s behavior in biological systems.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

Branching and Steric Effects :

- The 3,3,7-trimethyl substitution in the target compound introduces significant steric hindrance compared to analogs like 3,7-dimethyloct-6-en-1-ol. This likely reduces reactivity in nucleophilic substitutions or esterification reactions .

- Phytol (C₂₀H₄₀O) has a longer carbon chain and four methyl groups, enabling extended conjugation and applications in chlorophyll derivatives and cosmetics .

This may alter oxidation susceptibility or hydrogenation pathways .

Physical Properties :

- Molecular Weight : The target compound (170.29 g/mol) is heavier than 3,7-dimethyl analogs (156.27 g/mol), likely increasing boiling point and lipophilicity.

- Solubility : Increased branching may lower water solubility relative to less-substituted analogs, though experimental data is needed for confirmation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.